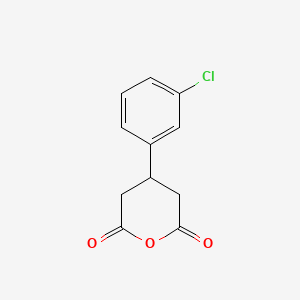

3-(3-Chlorophenyl)glutaric anhydride

Beschreibung

3-(3-Chlorophenyl)glutaric anhydride is a substituted cyclic anhydride derived from glutaric acid, featuring a 3-chlorophenyl group attached to the glutaric backbone. This compound belongs to the class of aromatic-substituted anhydrides, which are widely utilized in organic synthesis for acylation reactions, polymer chemistry, and pharmaceutical intermediate preparation. The 3-chlorophenyl substituent likely enhances its electrophilicity and influences its reactivity in nucleophilic acyl substitution reactions, making it valuable for synthesizing modified polymers, prodrugs, or bioactive molecules .

Eigenschaften

Molekularformel |

C11H9ClO3 |

|---|---|

Molekulargewicht |

224.64 g/mol |

IUPAC-Name |

4-(3-chlorophenyl)oxane-2,6-dione |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |

InChI-Schlüssel |

GUKUBPWCSDXSRK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

Glutaric anhydride derivatives, including 3-(3-chlorophenyl)glutaric anhydride, are compared below with structurally related anhydrides (succinic, maleic, phthalic, and adipic anhydrides) based on reactivity, applications, and biological interactions.

| Property | 3-(3-Chlorophenyl)glutaric Anhydride | Glutaric Anhydride | Succinic Anhydride | Phthalic Anhydride |

|---|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 5-membered | 6-membered |

| Electrophilicity | Enhanced (due to Cl substituent) | Moderate | Moderate | High |

| Reactivity in Acylation | High (Cl group activates carbonyl) | Moderate | Moderate | High |

| Applications | Polymer modifiers, drug intermediates | Enzyme modification | Polymer crosslinking | Polyimide synthesis |

| Biological Activity | Antimicrobial potential (inferred) | Enzyme inhibition | Low | Low |

Key Findings :

- Reactivity : The 3-chlorophenyl group in 3-(3-chlorophenyl)glutaric anhydride increases its electrophilicity compared to unsubstituted glutaric anhydride, facilitating faster acylation of amines or alcohols . Phthalic anhydride, with its aromatic ring, exhibits even higher reactivity due to conjugation effects .

- Biological Interactions : Glutaric anhydride derivatives modify lysine residues in proteins, as shown in studies comparing glutaric anhydride and glutaryl-CoA. The latter forms glutaric anhydride as an intermediate, but higher concentrations of glutaryl-CoA are required for equivalent modification efficiency .

- Polymer Applications : Glutaric anhydride derivatives (e.g., 3-isobutylglutaric anhydride) are used to synthesize polyimides and vitrimers. Succinic anhydride-based vitrimers exhibit similar topological rearrangement but lower thermal stability compared to glutaric analogs .

Physicochemical Properties

- Solubility : The 3-chlorophenyl group reduces water solubility compared to unsubstituted glutaric anhydride but improves compatibility with hydrophobic polymers .

- Thermal Stability : Glutaric anhydride-based polymers (e.g., polyimides) exhibit higher thermal stability than succinic anhydride analogs due to increased chain flexibility .

Contradictions and Limitations

- While glutaric anhydride is effective in enzyme modification, its efficiency is concentration-dependent. For example, 0.16 mM glutaric anhydride modifies fewer lysine residues than 0.5 mM glutaryl-CoA, highlighting the need for optimized reaction conditions .

- Maleic anhydride, despite structural similarity, is less stable in aqueous media due to its conjugated double bond, limiting its use in biological systems compared to glutaric anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.